Ethyl 3-methylpyrazine-2-carboxylate
Overview
Description
Ethyl 3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 . It is typically found in roasted foods due to Maillard reaction and pyrolysis of serine and threonine .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methylpyrazine-2-carboxylate consists of a pyrazine ring with an ethyl ester group and a methyl group attached . The structure is planar due to the sp2 hybridization of the carbon and oxygen atoms in the carbonyl group .
Physical And Chemical Properties Analysis
Ethyl 3-methylpyrazine-2-carboxylate is a solid at room temperature . It has a molecular weight of 166.18 .
Scientific Research Applications
Chemical Synthesis and Biological Activity
Ethyl 3-methylpyrazine-2-carboxylate has been a subject of interest in various fields of chemical and biological research. One of its major applications includes the synthesis of complex chemical compounds and exploration of their biological activities. For instance, it has been identified as a major component in the gland secretions of male pronghorns, hinting at its role in animal behavior and communication (Wood, 2011). Moreover, derivatives of ethyl 3-methylpyrazine-2-carboxylate have been synthesized and evaluated for their anti-inflammatory properties, furthering our understanding of their potential therapeutic applications (Abignente et al., 1992).
Chemical Synthesis and Novel Compound Formation
The compound also plays a crucial role in the synthesis of novel chemical structures. Research has demonstrated its use in creating new compounds with potential pharmaceutical applications. For instance, it has been utilized in synthesizing new pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles (Ghozlan et al., 2014). Such syntheses expand the repertoire of chemical structures available for drug development and research.
Coordination Chemistry and Transition Metal Complexes
Ethyl 3-methylpyrazine-2-carboxylate has also been explored in the field of coordination chemistry. It has been used to create complexes with transition metals, which are then characterized for their magnetic and spectroscopic properties (Seubert et al., 2011). These studies are vital for the development of new materials with potential applications in electronics, catalysis, and more.
Photoluminescent Properties and Material Science
In the realm of material science, ethyl 3-methylpyrazine-2-carboxylate has been utilized to study the photoluminescent properties of various compounds. For example, silver(I) coordination compounds based on this molecule have been synthesized and characterized to understand their thermal stabilities and photoluminescent behaviors (Zhang et al., 2015). Such research is crucial for the development of new photoluminescent materials for use in lighting, displays, and sensors.
Safety And Hazards
Ethyl 3-methylpyrazine-2-carboxylate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .
properties
IUPAC Name |
ethyl 3-methylpyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDZUPFOJNCJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474407 | |
Record name | Ethyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylpyrazine-2-carboxylate | |
CAS RN |
25513-92-2 | |
Record name | Ethyl 3-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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